Ethyl 2-(aminomethyl)hexanoate Ethyl 2-(aminomethyl)hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18719985
InChI: InChI=1S/C9H19NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-7,10H2,1-2H3
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

Ethyl 2-(aminomethyl)hexanoate

CAS No.:

Cat. No.: VC18719985

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(aminomethyl)hexanoate -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name ethyl 2-(aminomethyl)hexanoate
Standard InChI InChI=1S/C9H19NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-7,10H2,1-2H3
Standard InChI Key WAOJEHBDRPGNNT-UHFFFAOYSA-N
Canonical SMILES CCCCC(CN)C(=O)OCC

Introduction

Molecular Structure and Nomenclature

Ethyl 2-(aminomethyl)hexanoate belongs to the class of branched-chain amino esters. Its IUPAC name, ethyl 2-(aminomethyl)hexanoate, reflects a hexanoic acid backbone substituted with an aminomethyl (-CH2_2NH2_2) group at the second carbon, esterified with ethanol . The molecular formula is C9_9H19_{19}NO2_2, with a theoretical molecular weight of 173.25 g/mol.

Stereochemical Features

The compound’s stereochemistry is influenced by the aminomethyl substituent, which introduces a chiral center at the second carbon of the hexanoate chain. Computational models predict a tetrahedral geometry around this carbon, with potential enantiomeric forms .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC9_9H19_{19}NO2_2
Molecular Weight173.25 g/mol
SMILESCCCCC(C(=O)OCC)CH2_2NH2_2
InChIKeyDerived from analogous structures

Synthetic Pathways

Direct Amination of Ethyl 2-Bromohexanoate

A plausible route involves the nucleophilic substitution of ethyl 2-bromohexanoate with ammonia or protected amines. This method parallels the synthesis of ethyl 2-amino-2-ethyl hexanoate, where bromo intermediates are reacted with amines under controlled conditions . For example:

Ethyl 2-bromohexanoate+NH3Ethyl 2-(aminomethyl)hexanoate+HBr\text{Ethyl 2-bromohexanoate} + \text{NH}_3 \rightarrow \text{Ethyl 2-(aminomethyl)hexanoate} + \text{HBr}

This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Reductive Amination of Ethyl 2-Oxohexanoate

An alternative approach employs reductive amination using ethyl 2-oxohexanoate and methylamine in the presence of catalysts like sodium cyanoborohydride (NaBH3_3CN) . This method ensures higher stereoselectivity but demands stringent anhydrous conditions.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenges
Direct Amination65–7590–95Byproduct formation (HBr)
Reductive Amination80–8595–98Catalyst cost and sensitivity

Physicochemical Properties

Thermal Stability

While specific data for ethyl 2-(aminomethyl)hexanoate are unavailable, analogous esters like ethyl 2-amino-2-ethyl hexanoate exhibit decomposition temperatures above 200°C . Differential scanning calorimetry (DSC) of related compounds shows endothermic peaks corresponding to ester group degradation .

Solubility and Reactivity

The compound is expected to exhibit limited water solubility (<1 g/L at 25°C) due to its hydrophobic hexanoate chain . In contrast, it demonstrates high miscibility with organic solvents such as ethanol, acetone, and dichloromethane . The primary amine group renders it reactive toward acylating agents, enabling derivatization for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Intermediate for Dual-Acting Therapeutics

Ethyl 2-(aminomethyl)hexanoate’s bifunctional structure (amine + ester) positions it as a precursor for hypoglycemic agents targeting both glucokinase (GK) and peroxisome proliferator-activated receptors (PPARs) . For instance, its phenoxy analogs have shown dual activation in preclinical models .

Polymer Modification

The primary amine group facilitates covalent bonding with epoxy resins or acrylates, enhancing polymer tensile strength and thermal resistance. Such modifications are critical in coatings and adhesives industries .

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